[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol
CAS No.: 2866307-74-4
Cat. No.: VC12010590
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866307-74-4 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol |
| Standard InChI | InChI=1S/C8H15NO2/c9-5-7-1-3-8(6-10,11-7)4-2-7/h10H,1-6,9H2 |
| Standard InChI Key | GUCBOBHRGITAIW-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(O2)CN)CO |
| Canonical SMILES | C1CC2(CCC1(O2)CN)CO |
Introduction
Structural Elucidation and Comparative Analysis
Core Bicyclic Framework
The 7-oxabicyclo[2.2.1]heptane system consists of a norbornane-like structure where one oxygen atom replaces a methylene group at the 7-position, creating a bridged ether ring . This substitution imposes significant conformational rigidity, a property leveraged in drug design to preorganize functional groups for target binding. The compound’s IUPAC name, [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol, specifies substituents at the 1- and 4-positions: a hydroxymethyl group (-CH₂OH) at position 1 and an aminomethyl group (-CH₂NH₂) at position 4.
Table 1: Structural Comparison with Related Bicyclic Compounds
The positional isomerism between the target compound and CID 137943791 highlights the impact of substituent placement on physicochemical properties. For instance, the 1-CH₂OH/4-CH₂NH₂ configuration in the target compound may exhibit distinct hydrogen-bonding capabilities compared to the 4-CH₂OH/1-CH₂NH₂ isomer .
Spectroscopic and Computational Characterization
While experimental spectral data (NMR, IR) for the compound remain unreported, computational tools predict key features. The SMILES string C1CC2(CCC1(O2)CN)CO confirms the bicyclic connectivity, while the InChIKey GUCBOBHRGITAIW-UHFFFAOYSA-N facilitates database searches. Collision cross-section (CCS) predictions for adducts such as [M+H]+ (132.8 Ų) and [M+Na]+ (139.4 Ų) suggest utility in mass spectrometry-based identification.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol likely involves constructing the bicyclic core before introducing functional groups. A plausible route could begin with Diels-Alder cyclization to form the norbornene skeleton, followed by epoxidation and ring-opening to install the ether linkage . Subsequent functionalization might involve:
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Aminomethylation: Introducing the -CH₂NH₂ group via reductive amination of a ketone intermediate.
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Hydroxymethylation: Oxidative cleavage of a terminal alkene followed by reduction to yield the -CH₂OH group .
Photochemical Approaches
Recent advances in bicyclo[2.1.1]hexane synthesis via [2+2] photocycloaddition suggest potential adaptations for the oxabicyclo[2.2.1]heptane system. For example, irradiating a diene with an appropriate olefin could generate the bicyclic framework, which could then undergo oxidative functionalization .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 157.21 g/mol | Calculated |
| Topological Polar Surface Area | 64.6 Ų | PubChem estimation |
| LogP (Octanol-Water) | -1.2 | XLogP3 |
| Hydrogen Bond Donors | 3 (2 -OH, 1 -NH₂) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (2 -OH, 1 ether O) | Structural analysis |
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